molecular formula C12H17Br B13584469 (4-Bromo-2-methylpentan-2-yl)benzene

(4-Bromo-2-methylpentan-2-yl)benzene

Cat. No.: B13584469
M. Wt: 241.17 g/mol
InChI Key: UGKAYVNZNDOQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-2-methylpentan-2-yl)benzene is an organic compound with the molecular formula C12H17Br. It is a derivative of benzene, where a bromine atom and a 2-methylpentan-2-yl group are substituted on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methylpentan-2-yl)benzene typically involves the bromination of 2-methylpentan-2-ylbenzene. One common method is the free radical bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methylpentan-2-yl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of phenols, ethers, or amines.

    Oxidation: Formation of benzoic acids or benzaldehydes.

    Reduction: Formation of 2-methylpentan-2-ylbenzene.

Scientific Research Applications

(4-Bromo-2-methylpentan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methylpentan-2-yl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-methylpentan-2-yl)benzene
  • (4-Fluoro-2-methylpentan-2-yl)benzene
  • (4-Iodo-2-methylpentan-2-yl)benzene

Uniqueness

(4-Bromo-2-methylpentan-2-yl)benzene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a good leaving group, making the compound highly reactive in substitution reactions. Additionally, the steric effects of the 2-methylpentan-2-yl group influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H17Br

Molecular Weight

241.17 g/mol

IUPAC Name

(4-bromo-2-methylpentan-2-yl)benzene

InChI

InChI=1S/C12H17Br/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

UGKAYVNZNDOQTN-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C1=CC=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.